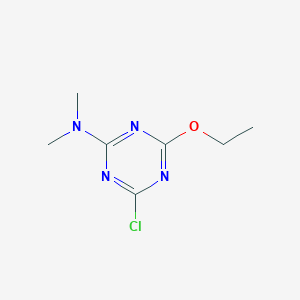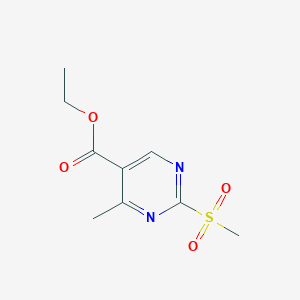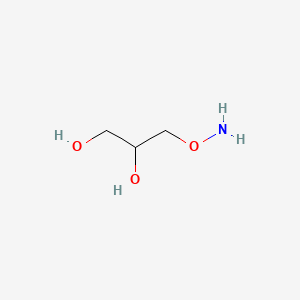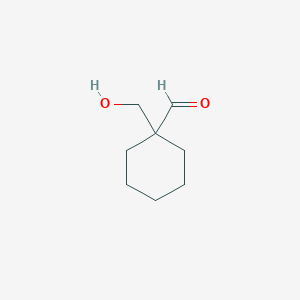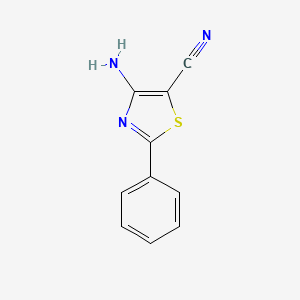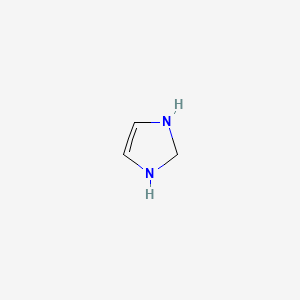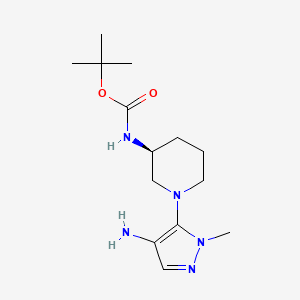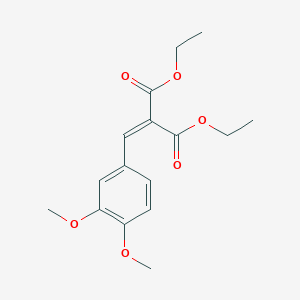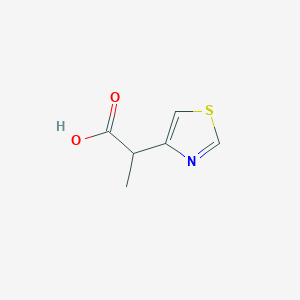
2-(1,3-thiazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-thiazol-4-yl)propanoic acid is an organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
准备方法
The synthesis of 2-(1,3-thiazol-4-yl)propanoic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of thiazole derivatives followed by hydrolysis to yield the desired acid . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
化学反应分析
2-(1,3-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring. Common reagents used in these reactions include halogens, acids, and bases.
科学研究应用
2-(1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Some thiazole derivatives are used in the development of drugs for various diseases.
Industry: Thiazole compounds are used in the production of dyes, fungicides, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1,3-thiazol-4-yl)propanoic acid involves its interaction with biological molecules. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors. This interaction can lead to changes in cellular processes and physiological responses .
相似化合物的比较
2-(1,3-thiazol-4-yl)propanoic acid can be compared with other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer drug with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other thiazole derivatives.
属性
CAS 编号 |
1190392-81-4 |
|---|---|
分子式 |
C6H7NO2S |
分子量 |
157.19 g/mol |
IUPAC 名称 |
2-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-10-3-7-5/h2-4H,1H3,(H,8,9) |
InChI 键 |
FMZBIKUWVVQHQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CSC=N1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
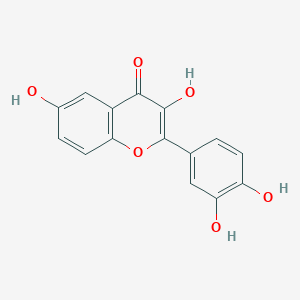

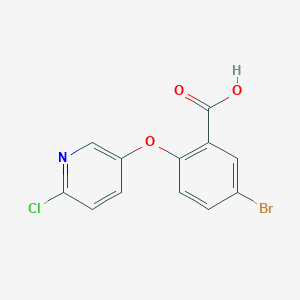
![7-Nitrobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B8729832.png)
